Cas no 339538-60-2 ({2-(propan-2-yloxy)carbonylphenyl}boronic acid)
{2-(propan-2-yloxy)carbonylphenyl}boronic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-borono-, 1-methylethyl ester
- Benzoic acid, 2-borono-, 1-(1-methylethyl) ester
- {2-(propan-2-yloxy)carbonylphenyl}boronic acid
- (2-(Isopropoxycarbonyl)phenyl)boronic acid
- SCHEMBL6769457
- MFCD20483794
- 2-(ISOPROPOXYCARBONYL)PHENYLBORONIC ACID
- 2-(Isopropylcarboxy)-phenylboronic acid
- G68090
- 339538-60-2
- UHSGPEFNAZQASO-UHFFFAOYSA-N
-
- MDL: MFCD20483794
- Inchi: 1S/C10H13BO4/c1-7(2)15-10(12)8-5-3-4-6-9(8)11(13)14/h3-7,13-14H,1-2H3
- InChI Key: UHSGPEFNAZQASO-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1B(O)O)=O)C(C)C
Computed Properties
- Exact Mass: 208.0906891g/mol
- Monoisotopic Mass: 208.0906891g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
{2-(propan-2-yloxy)carbonylphenyl}boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9482139-1.0g |
{2-[(propan-2-yloxy)carbonyl]phenyl}boronic acid |
339538-60-2 | 95% | 1.0g |
$1019.0 | 2023-02-02 | |
| Enamine | EN300-9482139-2.5g |
{2-[(propan-2-yloxy)carbonyl]phenyl}boronic acid |
339538-60-2 | 95% | 2.5g |
$2110.0 | 2023-02-02 | |
| Enamine | EN300-9482139-5.0g |
{2-[(propan-2-yloxy)carbonyl]phenyl}boronic acid |
339538-60-2 | 95% | 5.0g |
$2673.0 | 2023-02-02 | |
| Enamine | EN300-9482139-10.0g |
{2-[(propan-2-yloxy)carbonyl]phenyl}boronic acid |
339538-60-2 | 95% | 10.0g |
$3362.0 | 2023-02-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01734152-250mg |
(2-(Isopropoxycarbonyl)phenyl)boronic acid |
339538-60-2 | 95% | 250mg |
¥450.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01734152-1g |
(2-(Isopropoxycarbonyl)phenyl)boronic acid |
339538-60-2 | 95% | 1g |
¥1200.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01734152-5g |
(2-(Isopropoxycarbonyl)phenyl)boronic acid |
339538-60-2 | 95% | 5g |
¥4320.0 | 2024-04-18 | |
| Enamine | BBV-45186810-1g |
{2-[(propan-2-yloxy)carbonyl]phenyl}boronic acid |
339538-60-2 | 95% | 1g |
$1019.0 | 2023-09-01 | |
| Enamine | BBV-45186810-2.5g |
{2-[(propan-2-yloxy)carbonyl]phenyl}boronic acid |
339538-60-2 | 95% | 2.5g |
$2110.0 | 2023-09-01 | |
| Enamine | BBV-45186810-5g |
{2-[(propan-2-yloxy)carbonyl]phenyl}boronic acid |
339538-60-2 | 95% | 5g |
$2673.0 | 2023-09-01 |
{2-(propan-2-yloxy)carbonylphenyl}boronic acid Suppliers
{2-(propan-2-yloxy)carbonylphenyl}boronic acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on {2-(propan-2-yloxy)carbonylphenyl}boronic acid
Exploring the Properties and Applications of {2-(Propan-2-Yloxy)Carbonylphenyl}Boronic Acid (CAS No. 339538-60-2): A Comprehensive Overview
{2-(Propan-2-Yloxy)Carbonylphenyl}Boronic Acid, also known by its CAS registry number CAS No. 339538-60-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound belongs to the class of boronic acids, which are widely recognized for their role in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. The structure of this compound features a phenyl ring substituted with a propan-2-yloxy carbonyl group, making it a valuable intermediate in the synthesis of various aromatic compounds.
The synthesis of {2-(Propan-2-Yloxy)Carbonylphenyl}Boronic Acid typically involves multi-step processes, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have also explored alternative solvents and reaction conditions to optimize the synthesis process, making it more environmentally friendly and scalable for industrial applications.
In terms of applications, this compound has found extensive use in the construction of biaryl structures, which are critical components in pharmaceuticals, agrochemicals, and advanced materials. The ability of {2-(Propan-2-Yloxy)Carbonylphenyl}Boronic Acid to participate in cross-coupling reactions under mild conditions has made it a preferred choice for chemists aiming to build complex molecular architectures. Recent studies have highlighted its role in the synthesis of novel antiviral agents, where its unique reactivity contributes to the formation of bioactive compounds with potential therapeutic applications.
One of the most notable advancements involving this compound is its integration into flow chemistry systems. By leveraging continuous-flow methodologies, researchers have demonstrated improved reaction control and product purity when using {2-(Propan-2-Yloxy)Carbonylphenyl}Boronic Acid. This approach not only enhances the scalability of synthetic processes but also aligns with modern green chemistry principles by minimizing waste and energy consumption.
The chemical stability and reactivity profile of {2-(Propan-2-Yloxy)Carbonylphenyl}Boronic Acid make it an ideal candidate for exploring new reaction pathways. For instance, recent investigations have focused on its participation in tandem coupling reactions, where it serves as both a coupling partner and a directing group. Such studies have opened new avenues for constructing polycyclic aromatic systems with unprecedented complexity and functional diversity.
In addition to its synthetic applications, this compound has shown promise in materials science. Its incorporation into polymer frameworks has led to the development of novel materials with tailored electronic properties. Researchers have reported enhanced conductivity and thermal stability when using {2-(Propan-2-Yloxy)Carbonylphenyl}Boronic Acid-derived polymers, suggesting potential applications in organic electronics and optoelectronic devices.
The growing interest in {2-(Propan-2-Yloxy)Carbonylphenyl}Boronic Acid can also be attributed to its compatibility with emerging synthetic methodologies. For example, its use in organocatalytic transformations has been explored, offering new opportunities for asymmetric synthesis and enantioselective reactions. These developments underscore the compound's versatility and its potential to drive innovation across multiple disciplines.
In conclusion, {2-(Propan-2-Yloxy)Carbonylphenyl}Boronic Acid (CAS No. 339538-60-2) stands as a testament to the ongoing advancements in organic chemistry. Its unique properties, coupled with its adaptability to diverse synthetic strategies, continue to expand its utility across various scientific domains. As research progresses, this compound is expected to play an even more pivotal role in shaping future discoveries and innovations.
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